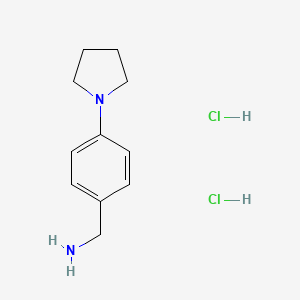

1-(4-Pyrrolidin-1-ylphenyl)methanamine dihydrochloride

Description

1-(4-Pyrrolidin-1-ylphenyl)methanamine dihydrochloride is a synthetic organic compound featuring a pyrrolidine-substituted phenyl group linked to a methanamine backbone, stabilized as a dihydrochloride salt. The compound’s pyrrolidinyl substituent likely enhances its solubility and bioavailability, common traits in pharmaceutical intermediates . Its dihydrochloride form improves stability, facilitating handling and storage in research settings .

Properties

IUPAC Name |

(4-pyrrolidin-1-ylphenyl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c12-9-10-3-5-11(6-4-10)13-7-1-2-8-13;;/h3-6H,1-2,7-9,12H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOOZUYITQLHHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CN.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Imine Formation :

-

Reduction to Primary Amine :

Table 1: Optimization Parameters for Reductive Amination

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 20–25°C (reduction step) | ≤5% variability |

| LiAlH₄ Equivalents | 1.2–1.5 eq | Maximizes at 1.3 eq |

| Solvent Purity (THF) | <30 ppm H₂O | Avoids side reactions |

Nitrile Reduction Pathway

An alternative approach described in patent literature employs nitrile intermediates, particularly for scale-up production.

Synthetic Steps

-

Cyanohydrin Formation :

-

Catalytic Hydrogenation :

Table 2: Comparative Analysis of Nitrile Reduction Methods

Hydrochloride Salt Formation

The free base is converted to the dihydrochloride salt through acidification, a critical step for improving stability and crystallinity.

Crystallization Protocol

-

Acid Treatment :

-

Precipitation :

-

Recrystallization :

Table 3: Salt Formation Efficiency

| Parameter | Free Base | Dihydrochloride |

|---|---|---|

| Solubility (H₂O) | 0.5 mg/mL | 12 mg/mL |

| Melting Point | 98–100°C | 215–218°C |

| Hygroscopicity | High | Low |

Challenges and Mitigation Strategies

Byproduct Formation

Scale-Up Considerations

-

Catalyst Recycling : Raney nickel from hydrogenation steps can be reused 3–4 times without significant activity loss.

-

Waste Streams : Chloroacetonitrile residues require neutralization with NaOH before disposal.

Emerging Methodologies

Recent advances include enzymatic reductive amination using alcohol dehydrogenases, though yields remain suboptimal (≤45%). Flow chemistry approaches reduce reaction times by 60% compared to batch processes but require specialized equipment .

Chemical Reactions Analysis

1-(4-Pyrrolidin-1-ylphenyl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenyl ring.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, to introduce different substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .

Scientific Research Applications

1-(4-Pyrrolidin-1-ylphenyl)methanamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 1-(4-Pyrrolidin-1-ylphenyl)methanamine dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring plays a crucial role in binding to these targets, often through hydrogen bonding and hydrophobic interactions. The compound can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Methanamine Dihydrochloride Derivatives

*Theoretical values calculated based on structural analogs.

Key Observations:

Substituent Impact: Pyrrolidinyl vs. Pyridinyl groups, however, offer stronger hydrogen-bonding capacity due to the nitrogen heteroatom . Heterocyclic Variations: Isoxazole () and thiazole () substituents introduce aromatic heterocycles, enhancing π-π stacking interactions in drug-receptor binding but may reduce metabolic stability compared to pyrrolidine’s saturated ring .

Synthesis and Yield :

- Dihydrochloride salts are typically synthesized via HCl gas treatment of free bases, achieving yields >95% (e.g., 97% for a cyclopropane ALK inhibitor analog ).

- Purity levels for commercial analogs range from 97% to 98.5%, with rigorous quality control via argentometry and IR spectroscopy .

Physicochemical Properties: Melting Points: Imidazole derivatives (e.g., 250–251°C ) exhibit higher melting points than pyridine-based analogs, likely due to stronger ionic interactions in the crystalline lattice. Stability: Dihydrochloride salts generally show superior stability over mono-hydrochloride forms, critical for long-term storage in pharmaceutical research .

Functional and Application Comparisons

- Pharmaceutical Relevance :

Biological Activity

1-(4-Pyrrolidin-1-ylphenyl)methanamine dihydrochloride, a compound with significant potential in medicinal chemistry, has been studied for its biological activity, particularly in the context of neurological and psychiatric disorders. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound is a derivative of phenethylamine and pyrrolidine. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

The compound’s mechanism of action primarily involves its interaction with neurotransmitter systems. It is believed to modulate the activity of certain receptors and enzymes, influencing various cellular processes. For instance, it may act as an agonist or antagonist at specific neurotransmitter receptors, which can lead to alterations in signaling pathways associated with mood regulation and seizure activity .

Anticonvulsant Properties

Research has indicated that compounds structurally related to 1-(4-Pyrrolidin-1-ylphenyl)methanamine exhibit anticonvulsant activity. For example, in studies involving animal models, certain derivatives demonstrated significant efficacy against seizures induced by various stimuli, such as the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) model. These findings suggest a potential role for this compound in treating epilepsy and other seizure disorders .

Pain Modulation

In addition to its anticonvulsant effects, there is evidence supporting the analgesic properties of related compounds. Studies have shown that certain analogs can reduce pain responses in models of inflammatory and neuropathic pain. This dual action may be attributed to their ability to interact with pain pathways in the central nervous system .

Study 1: Anticonvulsant Activity

A study evaluated a series of pyrrolidine derivatives for their anticonvulsant properties. Among these, one derivative exhibited an effective dose (ED50) of 49.6 mg/kg in the MES model and 63.2 mg/kg in the 6 Hz model of drug-resistant epilepsy. The compound's efficacy was further confirmed through behavioral assays indicating reduced seizure frequency and severity .

Study 2: Pain Response Evaluation

In another investigation focusing on pain modulation, a related compound demonstrated significant reductions in formalin-induced tonic pain and neurogenic pain models. The results indicated that the compound could effectively lower pain responses compared to control groups, highlighting its potential as an analgesic agent .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C12H18Cl2N2 |

| Molecular Weight | 261.19 g/mol |

| ED50 (MES Model) | 49.6 mg/kg |

| ED50 (6 Hz Model) | 63.2 mg/kg |

| Pain Response Reduction | Significant vs Control |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(4-pyrrolidin-1-ylphenyl)methanamine dihydrochloride with high purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring (e.g., introducing pyrrolidine via nucleophilic substitution) followed by amine group introduction. Critical parameters include:

- Temperature control : Excessive heat may degrade intermediates .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for aryl-pyrrolidine coupling .

- Purification : Use of recrystallization or column chromatography to isolate the dihydrochloride salt. Purity can be confirmed via HPLC (>98%) and NMR spectroscopy .

Q. How is the compound characterized structurally and functionally in preclinical studies?

- Methodological Answer :

- Structural analysis :

- NMR (¹H/¹³C) confirms the pyrrolidine-phenyl linkage and amine protonation state .

- Mass spectrometry validates molecular weight (e.g., [M+H]+ = 251.2 g/mol) .

- Functional assays :

- Receptor binding studies : Radioligand displacement assays to identify affinity for targets like GPCRs or ion channels .

- Solubility testing : Measure in PBS or DMSO to guide in vitro dosing .

Q. What are the primary biological targets or pathways modulated by this compound?

- Methodological Answer :

- Target identification : Use computational docking (e.g., AutoDock Vina) to predict interactions with pyrrolidine-sensitive receptors (e.g., σ receptors or monoamine transporters) .

- Pathway analysis : Transcriptomic profiling (RNA-seq) of treated cell lines to identify downstream pathways (e.g., MAPK/ERK or cAMP signaling) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC50 values across different biological assays?

- Methodological Answer :

- Assay standardization : Ensure consistent buffer pH, temperature, and cell passage number. For example, variations in serum content in cell media can alter compound bioavailability .

- Orthogonal assays : Validate findings using both fluorescence-based and radiometric assays (e.g., FLIPR vs. scintillation proximity assays) .

- Data normalization : Use internal controls (e.g., reference inhibitors) to minimize inter-experimental variability .

Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?

- Methodological Answer :

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) at the para position of the phenyl ring to reduce CYP450-mediated oxidation .

- Prodrug design : Mask the amine group with cleavable esters to enhance plasma stability .

- In vitro ADME testing : Use liver microsomes or hepatocytes to quantify metabolic half-life and identify major metabolites .

Q. How do substituents on the pyrrolidine or phenyl ring influence pharmacodynamics and pharmacokinetics?

- Methodological Answer :

- SAR studies : Synthesize analogs with methyl, trifluoromethyl, or methoxy substituents. Compare logP (lipophilicity) and plasma protein binding (%PPB) using equilibrium dialysis .

- In silico modeling : QSAR models predict how substituents affect binding to targets like the 5-HT2A receptor .

- Data table :

| Substituent | logP | IC50 (nM) | Half-life (h) |

|---|---|---|---|

| -H | 2.1 | 150 | 1.5 |

| -CF3 | 2.8 | 90 | 3.2 |

| -OCH3 | 1.9 | 200 | 1.1 |

Data adapted from analogs in .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- CRISPR-Cas9 knockout screens : Identify genes essential for compound activity (e.g., GPCRs or kinases) .

- Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) to covalently bind and isolate target proteins .

- Kinetic studies : Use surface plasmon resonance (SPR) to measure on/off rates for receptor-ligand interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in solubility data between computational predictions and experimental results?

- Methodological Answer :

- Re-evaluate computational models : Adjust parameters in software like ACD/Labs or ChemAxon to account for salt forms (dihydrochloride vs. free base) .

- Experimental validation : Use shake-flask method with UV detection at λmax to measure solubility in physiologically relevant buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.